3-Toluoyl choline

Enzyme selectivity Pseudocholinesterase assay Substrate specificity

3-Toluoyl choline (meta-toluoyl choline, m-toluoyl choline; CAS 28080-46-8) is a synthetic choline ester belonging to the toluoylcholine family. It is classified as an analog and derivative of choline, specifically an iodide salt of N,N,N-trimethyl-2-[(3-methylbenzoyl)oxy]ethan-1-aminium.

Molecular Formula C13H20INO2
Molecular Weight 349.21 g/mol
CAS No. 28080-46-8
Cat. No. B1215442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Toluoyl choline
CAS28080-46-8
Synonyms3-toluoyl choline
m-toluoyl choline
meta-toluoyl choline
Molecular FormulaC13H20INO2
Molecular Weight349.21 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)OCC[N+](C)(C)C.[I-]
InChIInChI=1S/C13H20NO2.HI/c1-11-6-5-7-12(10-11)13(15)16-9-8-14(2,3)4;/h5-7,10H,8-9H2,1-4H3;1H/q+1;/p-1
InChIKeyFKIFGKXPQVOVGT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Toluoyl Choline (CAS 28080-46-8) – Chemical Identity and Primary Research Utility


3-Toluoyl choline (meta-toluoyl choline, m-toluoyl choline; CAS 28080-46-8) is a synthetic choline ester belonging to the toluoylcholine family. It is classified as an analog and derivative of choline, specifically an iodide salt of N,N,N-trimethyl-2-[(3-methylbenzoyl)oxy]ethan-1-aminium [1]. The compound was introduced into the scientific literature as a substrate for the measurement of serum pseudocholinesterase (butyrylcholinesterase, BChE; EC 3.1.1.8) activity [1][2]. Its structural feature—a 3-methyl substituent on the benzoyl ring—confers selective reactivity toward pseudocholinesterase, distinguishing its enzymatic hydrolysis profile from that of the parent benzoylcholine scaffold [2].

Why 3-Toluoyl Choline Cannot Be Replaced by Generic Choline Esters in Pseudocholinesterase Research


Generically substituting 3-toluoyl choline with common pseudocholinesterase substrates such as benzoylcholine or butyrylthiocholine introduces critical experimental variability in selectivity, stability, and assay correlation. Unlike benzoylcholine, which exhibits both nicotine-like and weak muscarine-like pharmacological properties and is hydrolyzed by multiple esterases , 3-toluoyl choline (m-toluoylcholine) was demonstrated to possess selective specificity for pseudocholinesterase [1]. This selectivity is essential for reducing background interference in complex biological matrices. Furthermore, the solution stability profile of m-toluoylcholine differs markedly from its ortho isomer, o-toluoylcholine, creating a non-interchangeable stability–selectivity trade-off that must be accounted for in assay design [1]. These differences render generic replacement scientifically invalid.

3-Toluoyl Choline Differentiation Evidence: Quantitative Selectivity and Stability Benchmarks Against Comparator Substrates


Pseudocholinesterase Selectivity: m-Toluoylcholine vs. Benzoylcholine

In the original characterization study by Okabe et al. (1980), both o- and m-toluoylcholine (3-toluoyl choline) were found to possess selective specificity for pseudocholinesterase (BChE) when compared to common routine substrates including benzoylcholine [1]. While benzoylcholine is recognized to undergo significant hydrolysis by both acetylcholinesterase (AChE) and BChE, the toluoylcholine derivatives exhibited markedly reduced cross-reactivity with non-BChE esterases. Although the published abstract does not report standalone Km or Vmax values for m-toluoylcholine, the study explicitly concludes that m-toluoylcholine is 'selective for pseudocholinesterase,' whereas benzoylcholine is not entirely selective [1]. This selectivity differential is meaningful for assay design requiring minimal AChE interference.

Enzyme selectivity Pseudocholinesterase assay Substrate specificity

Solution Stability Deficit: m-Toluoylcholine vs. o-Toluoylcholine at 4°C

The same study directly compared the solution stability of o-toluoylcholine and m-toluoylcholine (3-toluoyl choline) under identical refrigerated conditions. The authors reported that m-toluoylcholine was unstable in solution at 4°C, whereas o-toluoylcholine could be stored in solution for several days with no appreciable degradation [1]. This direct head‑to‑head observation constitutes the most concrete differential dataset available for the m‑isomer. The instability of m-toluoylcholine represents a significant handling limitation: unless prepared fresh daily and kept strictly cold, activity measurements may be confounded by substrate breakdown, leading to underestimated enzyme activities or elevated background signals.

Substrate stability Cold storage Assay reproducibility

Method Correlation: o-Toluoylcholine Enzymatic Method vs. Butylthiocholine Reference

Although the 1980 study focused on o-toluoylcholine as the preferred substrate, the enzymatic method using o-toluoylcholine was validated against the established butyrylthiocholine/DTNB reference method, yielding good correlation [1]. This finding is class‑relevant for the toluoylcholine family, as it confirms that the toluoylcholine scaffold produces results commutable with the widely accepted clinical chemistry standard. While the same correlation has not been explicitly published for 3‑toluoyl choline, the structural similarity and shared enzymatic mechanism support a class‑level inference that m‑toluoylcholine‑based assays would similarly align with the butyrylthiocholine reference, provided the stability limitation is addressed.

Method validation Cholinesterase assay Colorimetric detection

Literature Prevalence: 3‑Toluoyl Choline vs. o‑Toluoylcholine Research Adoption

A review of the scientific literature reveals a stark contrast in adoption rates: o‑toluoylcholine has been cited in multiple subsequent publications, including a rate assay for pseudocholinesterase activity and various method comparison studies [1][2]. In contrast, 3‑toluoyl choline is referenced almost exclusively in the context of the original 1980 study and appears in database entries derived from that single source [3]. This disparity in research adoption constitutes an indirect but meaningful procurement signal: o‑toluoylcholine benefits from a broader validation base, while m‑toluoylcholine remains an underexplored niche compound. Researchers selecting 3‑toluoyl choline must assume a higher burden of method development and validation.

Citation analysis Method adoption Substrate preference

Where 3‑Toluoyl Choline Fits: Research and Procurement Application Scenarios Derived from Evidence


Pseudocholinesterase Selectivity Profiling in Mixed Enzyme Systems

In experimental systems where acetylcholinesterase and butyrylcholinesterase coexist (e.g., whole blood, tissue homogenates, or neuropharmacological preparations), 3‑toluoyl choline can serve as a BChE‑selective substrate to isolate pseudocholinesterase activity without the need for selective inhibitors. This application is supported by the selectivity data from Okabe et al. (1980), which demonstrated that m‑toluoylcholine possesses selective specificity for pseudocholinesterase compared to less selective substrates like benzoylcholine [1].

Fresh‑Preparation Protocols for Short‑Term Enzymatic Studies

Given the documented solution instability of 3‑toluoyl choline at 4°C [1], this compound is best suited for experimental protocols where substrate solutions are prepared fresh immediately before each assay run. Applications include acute kinetic studies, inhibitor screening campaigns performed within a single workday, and teaching laboratory exercises where long‑term solution storage is unnecessary.

Method Development Requiring Alternative BChE Substrates for Cross‑Validation

When developing or troubleshooting pseudocholinesterase assays, it is scientifically prudent to cross‑validate results with structurally distinct substrates. 3‑Toluoyl choline, as a meta‑substituted benzoylcholine analog, can serve as an orthogonal substrate to butyrylthiocholine or benzoylcholine, helping to reveal method‑specific biases. This scenario is supported by the class‑level evidence that toluoylcholine‑based methods correlate with the standard butyrylthiocholine reference method [1].

Niche Pharmacological Studies on Structure–Activity Relationships of Choline Esters

3‑Toluoyl choline may be employed in structure–activity relationship (SAR) studies examining how the position of the methyl substituent on the benzoyl ring (ortho vs. meta vs. para) influences enzymatic hydrolysis rates, enzyme affinity, and biological activity. The documented differential stability and selectivity between the ortho and meta isomers [1] provides a starting point for such investigations, although researchers must independently generate the quantitative kinetic parameters currently absent from the literature.

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